N-{4-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]phenyl}-3-nitrobenzenesulfonamide -

N-{4-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]phenyl}-3-nitrobenzenesulfonamide

Catalog Number: EVT-4838662
CAS Number:
Molecular Formula: C22H20FN3O6S2
Molecular Weight: 505.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Zolpidem

  • Compound Description: Zolpidem is a GABAA receptor modulator with preferential affinity for the α1 subunit. It is clinically used as a sedative-hypnotic agent for the treatment of insomnia. []
  • Relevance: While Zolpidem shares the overall structure of a substituted aromatic ring system with N-{4-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}-3-nitrobenzenesulfonamide, its relevance stems from its interaction with GABAA receptors. The research paper discusses Zolpidem in the context of exploring the dependence liability of subtype-selective GABAA receptor modulators. [] This suggests that N-{4-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}-3-nitrobenzenesulfonamide might also be investigated for potential interactions with GABAA receptors or for similar therapeutic applications.

7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

  • Compound Description: L-838,417 is a compound with functional selectivity for specific non-α1 GABAA receptors. This selectivity profile suggests potential anxiolytic effects with reduced sedative side effects compared to non-selective GABAA receptor modulators. []
  • Relevance: L-838,417, similar to the target compound, is investigated for its potential as a subtype-selective GABAA receptor modulator. Both compounds are explored in the context of reducing dependence liability while maintaining desired therapeutic benefits. [] The structural differences between L-838,417 and N-{4-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}-3-nitrobenzenesulfonamide might offer insights into structure-activity relationships and aid in designing more selective and effective therapeutic agents.

6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

  • Compound Description: SL651498 demonstrates functional selectivity for certain non-α1 GABAA receptors. This selectivity profile suggests a potential for therapeutic benefits with a reduced risk of dependence compared to less selective GABAA receptor modulators. []
  • Relevance: Both SL651498 and N-{4-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}-3-nitrobenzenesulfonamide are investigated for their potential as subtype-selective GABAA receptor modulators with reduced dependence liability. [] Although structurally diverse, their shared pharmacological target suggests that insights gleaned from the study of SL651498 could inform research on the target compound.

Bretazenil

  • Compound Description: Bretazenil is a partial agonist at GABAA receptors, demonstrating less intrinsic activity compared to full agonists like diazepam. This characteristic often translates to a reduced risk of side effects and dependence liability. []
  • Relevance: While not structurally similar, Bretazenil's classification as a partial GABAA receptor agonist is relevant to N-{4-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}-3-nitrobenzenesulfonamide. The study's interest in the dependence liability of various GABAA receptor modulators suggests that investigating the target compound's intrinsic activity at GABAA receptors, and comparing it to that of Bretazenil, could be insightful. []

1-[1-[3-(3-Pyridyl)phenyl]benzimidazol-5-yl]ethanone O-ethyloxime (NS2710)

  • Compound Description: NS2710 acts as a non-selective partial agonist at GABAA receptors. It binds to and activates these receptors but with lower efficacy compared to full agonists, potentially offering a more favorable side effect profile. []
  • Relevance: The paper's focus on GABAA receptor modulation and dependence liability makes NS2710, a non-selective partial agonist, relevant to understanding N-{4-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}-3-nitrobenzenesulfonamide. [] While they are structurally different, comparing their binding affinities, intrinsic activities, and dependence profiles at GABAA receptors could offer valuable information for drug development.

5-Furan-3-yl-1-(3-imidazol-1-phenyl)-1H-benzoimidazole (NS2664)

  • Compound Description: NS2664 functions as a non-selective partial agonist at GABAA receptors, similar to NS2710. This indicates that it binds to and activates these receptors but with reduced efficacy compared to full agonists, suggesting a potentially improved side effect profile. []
  • Relevance: NS2664's activity as a non-selective partial agonist at GABAA receptors makes it relevant to N-{4-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}-3-nitrobenzenesulfonamide in the context of GABAA receptor modulation and dependence liability. [] Despite structural differences, investigating and comparing their binding properties, intrinsic activities, and potential for dependence could be beneficial.

Properties

Product Name

N-{4-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]phenyl}-3-nitrobenzenesulfonamide

IUPAC Name

N-[4-[(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]phenyl]-3-nitrobenzenesulfonamide

Molecular Formula

C22H20FN3O6S2

Molecular Weight

505.5 g/mol

InChI

InChI=1S/C22H20FN3O6S2/c1-15-5-6-16-13-17(23)7-12-22(16)25(15)34(31,32)20-10-8-18(9-11-20)24-33(29,30)21-4-2-3-19(14-21)26(27)28/h2-4,7-15,24H,5-6H2,1H3

InChI Key

VYUJDJRVPIDOFU-UHFFFAOYSA-N

SMILES

CC1CCC2=C(N1S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C=CC(=C2)F

Canonical SMILES

CC1CCC2=C(N1S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C=CC(=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.